molecular formula C14H19NO7 B1375975 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose CAS No. 1174233-24-9

2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose

Cat. No. B1375975
CAS RN: 1174233-24-9
M. Wt: 313.3 g/mol
InChI Key: GLXPSFVNAPWXDF-FDYHWXHSSA-N
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Description

The compound “2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose” is a derivative of mannose, a type of sugar, that has been modified with a benzyloxycarbonyl group . The benzyloxycarbonyl group is often used in organic chemistry as a protecting group for amines .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a six-membered ring characteristic of mannose, with a benzyloxycarbonyl group attached at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by both the sugar component and the benzyloxycarbonyl group. For example, it might have different solubility properties compared to mannose due to the added benzyloxycarbonyl group .

Scientific Research Applications

  • Synthesis of Derivatives :

    • 2-Amino-2-deoxy-d-mannuronic acid and its derivatives were synthesized from 2-Amino-2-deoxy- d -mannose hydrochloride, which was converted into the N-benzyl-oxycarbonyl derivative, a key intermediate in the synthesis of various complex sugars (Kundu et al., 1970).
  • Synthesis of Alkaloids :

    • Used in the synthesis of the indolizidine alkaloid swainsonine from D-glucose, demonstrating its importance in the synthesis of complex organic molecules (Ali et al., 1985).
  • Synthesis of KDO and KDN Derivatives :

    • Involved in the synthesis of 3-Deoxy-D-manno-2-octulosonic Acid (KDO) and 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN) derivatives from D-Mannose (Sato et al., 1994).
  • Formal Synthesis of Gemcitabine :

    • A step in the formal synthesis of gemcitabine, a significant nucleoside analog used in chemotherapy, was developed starting from D-mannose (Fernandez et al., 1998).
  • Synthesis of Aminosugars :

    • Used in the preparation of various derivatives of 2-Acetamido-2-deoxy-D-mannose, showcasing its utility in the creation of aminosugars (Yoshimura et al., 1972).
  • Synthesis of Orthogonally Protected D-Glucosamine and D-Galactosamine :

    • Played a role in the synthesis of orthogonally protected D-glucosamine and D-galactosamine donors from D-mannose, highlighting its application in the synthesis of biologically relevant sugar derivatives (Emmadi & Kulkarni, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. As a modified sugar, it could potentially be involved in biological processes where sugars are used, but the specific effects would depend on how the modifications change its interactions .

Future Directions

The future research directions for this compound would likely depend on its intended applications. It could potentially be of interest in fields like medicinal chemistry or biochemistry, where modified sugars are often used in the development of new drugs or in the study of biological processes .

properties

IUPAC Name

benzyl N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21)/t10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXPSFVNAPWXDF-FDYHWXHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose
Reactant of Route 2
2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose
Reactant of Route 3
2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose
Reactant of Route 4
2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose
Reactant of Route 5
2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose
Reactant of Route 6
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2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose

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